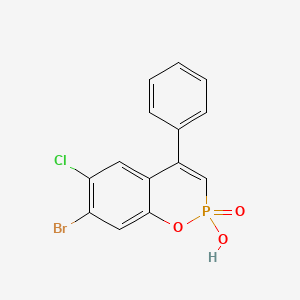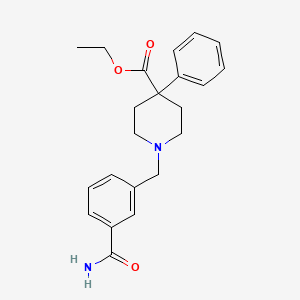
(2Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE is an organic compound characterized by its complex structure, which includes bromine, hydroxyl, methoxy, nitro, and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenyl ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.
Nitration: Introduction of the nitro group.
Formation of the Ethenyl Cyanide Moiety: This step involves the formation of the double bond and the cyano group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique functional groups.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H10Br2N2O4 |
|---|---|
Molekulargewicht |
454.07 g/mol |
IUPAC-Name |
(Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10Br2N2O4/c1-24-13-7-10(14(17)15(18)16(13)21)6-11(8-19)9-2-4-12(5-3-9)20(22)23/h2-7,21H,1H3/b11-6+ |
InChI-Schlüssel |
DCWXWUAOIZYMGK-IZZDOVSWSA-N |
Isomerische SMILES |
COC1=C(C(=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11098460.png)
![1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide](/img/structure/B11098466.png)
![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11098476.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11098490.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)


![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)


![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide](/img/structure/B11098560.png)
